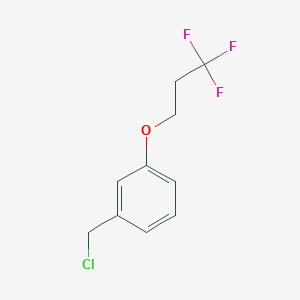
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene, also known as CTB, is a chemical compound that has been widely used in scientific research. This compound is a benzene derivative that has a chloromethyl group and a trifluoropropoxy group attached to it. CTB has been studied for its various applications in the field of neuroscience and has been found to be useful in tracing neural pathways in the brain.
作用机制
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene is taken up by neurons and transported in a retrograde direction towards the cell body. The transport of this compound occurs through the axonal transport system, which is a specialized mechanism for the transport of proteins and other molecules along the length of the axon. This compound is transported by the dynein motor protein, which moves along the microtubules present in the axon.
Biochemical and Physiological Effects:
This compound has been found to be non-toxic and does not have any significant physiological effects. It is taken up by neurons and transported along the axon without affecting the normal functioning of the neuron. This compound has been used in various animal models to study neural circuits and has not been found to cause any adverse effects.
实验室实验的优点和局限性
The advantages of using 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene in lab experiments are its ability to trace neural pathways in the brain, its non-toxic nature, and its high sensitivity. This compound has been used in various animal models to study neural circuits and has been found to be a useful tool in neuroscience research. The limitations of this compound are its inability to differentiate between different types of neurons and its limited ability to trace long-distance neural pathways.
未来方向
There are several future directions for the use of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene in scientific research. One direction is the development of new retrograde tracers that can differentiate between different types of neurons and trace long-distance neural pathways. Another direction is the use of this compound in combination with other tracers to study the connectivity of neural circuits in more detail. The development of new imaging techniques that can detect this compound in vivo is also an area of future research. Overall, this compound has been a useful tool in neuroscience research and has the potential to contribute to further discoveries in the field.
合成方法
The synthesis of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene involves the reaction of 1-chloromethyl-3-nitrobenzene with 3,3,3-trifluoropropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions and the product is obtained in good yields after purification.
科学研究应用
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene has been extensively used in scientific research as a retrograde tracer to study neural pathways in the brain. It is taken up by neurons and transported in a retrograde direction towards the cell body. This property of this compound has been utilized to study the connectivity of different brain regions and to map neural circuits.
属性
IUPAC Name |
1-(chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c11-7-8-2-1-3-9(6-8)15-5-4-10(12,13)14/h1-3,6H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVVVQXKXSNIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

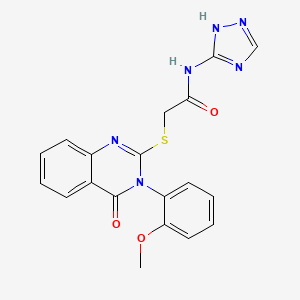
![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2896725.png)

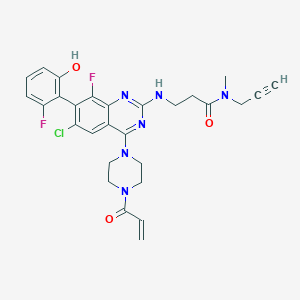
![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2896734.png)

![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)


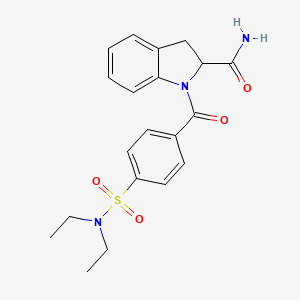


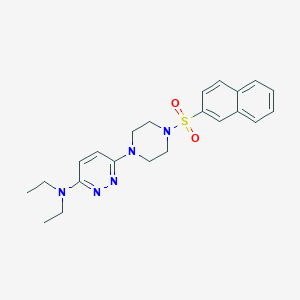
![Pyridin-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2896746.png)